molecular formula C9H9AsN2O3 B13756791 p-Arsenoso-N-(carbamoylmethyl)benzamide CAS No. 5425-16-1

p-Arsenoso-N-(carbamoylmethyl)benzamide

Cat. No.: B13756791
CAS No.: 5425-16-1
M. Wt: 268.10 g/mol
InChI Key: ZXQYZZKPCHVZAE-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxoethyl)-4-arsorosobenzamide is a chemical compound with a unique structure that includes an amino group, an oxoethyl group, and an aryl arsenic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-oxoethyl)-4-arsorosobenzamide typically involves the reaction of 4-arsorosobenzoyl chloride with glycine or its derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the arsenic moiety. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of N-(2-amino-2-oxoethyl)-4-arsorosobenzamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-oxoethyl)-4-arsorosobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-amino-2-oxoethyl)-4-arsorosobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the arsenic moiety.

    Medicine: Studied for its potential use in cancer therapy as arsenic compounds have shown efficacy in treating certain types of cancer.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxoethyl)-4-arsorosobenzamide involves its interaction with cellular components. The arsenic moiety can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to cell death, making it a potential candidate for antimicrobial and anticancer applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-amino-2-oxoethyl)-4-arsorosobenzamide is unique due to the presence of the arsenic moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

5425-16-1

Molecular Formula

C9H9AsN2O3

Molecular Weight

268.10 g/mol

IUPAC Name

N-(2-amino-2-oxoethyl)-4-arsorosobenzamide

InChI

InChI=1S/C9H9AsN2O3/c11-8(13)5-12-9(14)6-1-3-7(10-15)4-2-6/h1-4H,5H2,(H2,11,13)(H,12,14)

InChI Key

ZXQYZZKPCHVZAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)N)[As]=O

Origin of Product

United States

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